Cas no 2413868-00-3 (tert-butyl N-(6-chloro-4-hydroxynaphthalen-1-yl)carbamate)

Technical Introduction: Tert-butyl N-(6-chloro-4-hydroxynaphthalen-1-yl)carbamate is a specialized carbamate derivative featuring a chloro-substituted hydroxynaphthalene core. This compound is of interest in organic synthesis and pharmaceutical research due to its functional groups, which allow for further derivatization, such as nucleophilic substitution or coupling reactions. The tert-butyl carbamate moiety provides stability and serves as a protecting group for amines, while the chloro and hydroxy substituents offer reactive sites for selective modifications. Its well-defined structure makes it a valuable intermediate in the development of bioactive molecules or materials. High purity and consistent performance are key advantages for research applications.
tert-butyl N-(6-chloro-4-hydroxynaphthalen-1-yl)carbamate structure
2413868-00-3 structure
Product Name:tert-butyl N-(6-chloro-4-hydroxynaphthalen-1-yl)carbamate
CAS No:2413868-00-3
MF:C15H16ClNO3
MW:293.745443344116
CID:5674281
PubChem ID:165769883
Update Time:2025-06-27

tert-butyl N-(6-chloro-4-hydroxynaphthalen-1-yl)carbamate Chemical and Physical Properties

Names and Identifiers

    • EN300-26665090
    • 2413868-00-3
    • tert-butyl N-(6-chloro-4-hydroxynaphthalen-1-yl)carbamate
    • Inchi: 1S/C15H16ClNO3/c1-15(2,3)20-14(19)17-12-6-7-13(18)11-8-9(16)4-5-10(11)12/h4-8,18H,1-3H3,(H,17,19)
    • InChI Key: KKFPJNPKJVPEIF-UHFFFAOYSA-N
    • SMILES: ClC1C=CC2C(C=1)=C(C=CC=2NC(=O)OC(C)(C)C)O

Computed Properties

  • Exact Mass: 293.0818711g/mol
  • Monoisotopic Mass: 293.0818711g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 3
  • Complexity: 356
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4
  • Topological Polar Surface Area: 58.6Ų

tert-butyl N-(6-chloro-4-hydroxynaphthalen-1-yl)carbamate Pricemore >>

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Additional information on tert-butyl N-(6-chloro-4-hydroxynaphthalen-1-yl)carbamate

Recent Advances in the Study of tert-Butyl N-(6-Chloro-4-hydroxynaphthalen-1-yl)carbamate (CAS: 2413868-00-3)

In recent years, the compound tert-butyl N-(6-chloro-4-hydroxynaphthalen-1-yl)carbamate (CAS: 2413868-00-3) has garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique naphthalene-based structure, has shown promising potential in various therapeutic applications, particularly in the development of novel enzyme inhibitors and anticancer agents. The following sections provide a comprehensive overview of the latest research findings related to this compound, including its synthesis, biological activity, and potential clinical applications.

The synthesis of tert-butyl N-(6-chloro-4-hydroxynaphthalen-1-yl)carbamate has been optimized in recent studies to improve yield and purity. Researchers have employed advanced techniques such as palladium-catalyzed cross-coupling reactions and microwave-assisted synthesis to achieve higher efficiency. These methodological advancements have facilitated the production of this compound on a larger scale, enabling further pharmacological evaluations. Notably, the presence of the tert-butyl carbamate group and the chloro-hydroxy substitution pattern on the naphthalene ring are critical for its biological activity.

Recent in vitro studies have demonstrated that tert-butyl N-(6-chloro-4-hydroxynaphthalen-1-yl)carbamate exhibits potent inhibitory effects against specific enzymes involved in inflammatory pathways. For instance, it has been shown to selectively inhibit cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation and pain. This selective inhibition suggests its potential as a lead compound for developing non-steroidal anti-inflammatory drugs (NSAIDs) with reduced gastrointestinal side effects compared to traditional COX inhibitors.

In addition to its anti-inflammatory properties, this compound has also been investigated for its anticancer potential. Preliminary studies indicate that it induces apoptosis in certain cancer cell lines, particularly those associated with breast and colon cancers. The mechanism of action appears to involve the disruption of mitochondrial membrane potential and the activation of caspase-dependent apoptotic pathways. These findings highlight the compound's dual functionality, making it a promising candidate for further preclinical development.

Despite these encouraging results, challenges remain in translating these findings into clinical applications. Issues such as bioavailability, metabolic stability, and potential toxicity need to be addressed through systematic pharmacokinetic and toxicological studies. Researchers are currently exploring structural modifications to enhance the compound's drug-like properties while retaining its biological efficacy. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate the development of this compound into a viable therapeutic agent.

In conclusion, tert-butyl N-(6-chloro-4-hydroxynaphthalen-1-yl)carbamate (CAS: 2413868-00-3) represents a promising scaffold for the development of novel therapeutics targeting inflammation and cancer. Continued research into its mechanism of action, optimization of its pharmacological profile, and evaluation of its safety and efficacy in animal models will be critical for advancing this compound toward clinical trials. The integration of computational modeling and high-throughput screening techniques may further expedite the discovery of derivatives with enhanced therapeutic potential.

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